![molecular formula C28H26N6O5S B2872417 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide CAS No. 902594-22-3](/img/structure/B2872417.png)
2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide” is a complex organic molecule. It has a molecular formula of C23H24N6O5S, an average mass of 496.539 Da, and a mono-isotopic mass of 496.152893 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring multiple functional groups including a triazoloquinazolinyl group, a nitrophenyl group, and an ethyltolylacetamide group .Physical and Chemical Properties Analysis
The compound has a molecular formula of C23H24N6O5S, an average mass of 496.539 Da, and a mono-isotopic mass of 496.152893 Da . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
H1-Antihistaminic Agents : Novel [1,2,4]triazoloquinazolin-5-ones have been synthesized and investigated for their potential as H1-antihistaminic agents. These compounds, including derivatives like 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-ones, have demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, with some showing higher potency and lower sedation effects compared to standard drugs such as chlorpheniramine maleate. This indicates their potential for further development as a new class of antihistamines with improved pharmacological profiles (Alagarsamy et al., 2009).
Anticancer Activity : Certain quinazoline derivatives have been identified for their cytotoxic effects on human cancer cell lines, such as HeLa cells. For instance, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline has shown potent cytotoxicity with the potential to induce morphological changes and necrosis in tumor cells, highlighting its promise as a potential anticancer drug (Ovádeková et al., 2005).
EGF Receptor Ligand Development : The synthesis of N2S2-Quinazoline, a labeling precursor aiming at EGF receptor ligands, illustrates the compound's utility in the development of targeted cancer therapies. Through a series of chemical reactions, this work contributes to the field of medicinal chemistry by providing a foundation for the development of new diagnostic and therapeutic agents (Zou Mei-fen, 2012).
Insecticidal and Nematicidal Properties : Research has also delved into the synthesis of heterocycles incorporating thiadiazole moieties for potential agricultural applications. These compounds have been tested against the cotton leafworm, Spodoptera littoralis, demonstrating the broader applicability of triazoloquinazolin derivatives beyond pharmacology into areas such as pest control (Fadda et al., 2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of 1,2,4-triazoloquinazolines , which have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds with similar structures, such as 1,2,4-triazoloquinazolines, are known to interact with various enzymes and receptors, leading to their pharmacological effects
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,2,4-triazoloquinazolines , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to cell proliferation, inflammation, oxidative stress, and viral replication, among others .
Result of Action
Given the diverse pharmacological activities associated with 1,2,4-triazoloquinazolines , the compound could potentially have a wide range of effects at the molecular and cellular levels. These could include effects on cell proliferation, inflammation, oxidative stress, and viral replication, among others .
Propiedades
IUPAC Name |
2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O5S/c1-5-32(20-8-6-7-17(2)13-20)25(35)16-40-28-29-22-15-24(39-4)23(38-3)14-21(22)27-30-26(31-33(27)28)18-9-11-19(12-10-18)34(36)37/h6-15H,5,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQNBQSACLPHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/no-structure.png)
![(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2872336.png)
![3-{2-[3-(Trifluoromethyl)phenoxy]phenyl}-acrylic acid](/img/structure/B2872338.png)
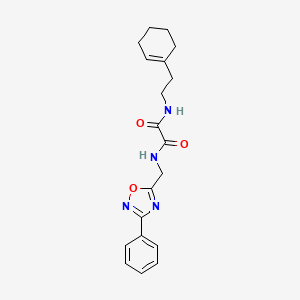
![N-cyclohexyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2872343.png)
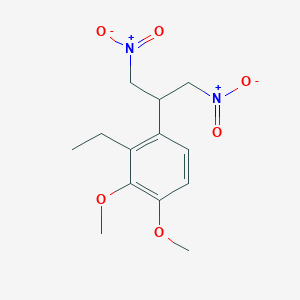
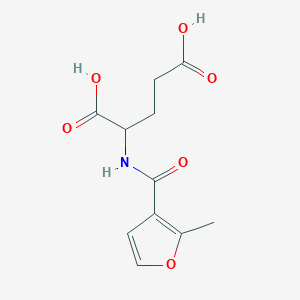

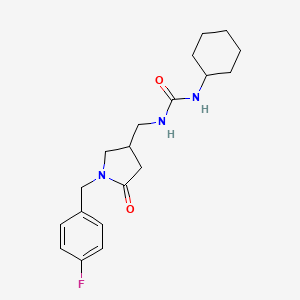
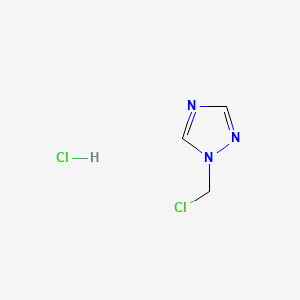
![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)
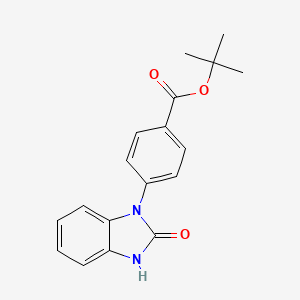
![N-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-3,6-dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2872356.png)
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)
